Cas no 2094327-85-0 (Benzenepropanoic acid, α-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-)

Benzenepropanoic acid, α-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-, is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative commonly used in peptide synthesis. The Fmoc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions while retaining acid-labile side-chain protections. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and efficient cleavage via piperidine treatment. Its well-defined reactivity and compatibility with standard coupling reagents make it a reliable building block for constructing complex peptides. The product’s high purity and consistent performance ensure reproducibility in synthetic applications, supporting research in pharmaceuticals and biochemistry.
Benzenepropanoic acid, α-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]- structure
2094327-85-0 structure
Product name:Benzenepropanoic acid, α-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-
CAS No:2094327-85-0
MF:C26H25NO4
MW:415.48100733757
CID:6055664
PubChem ID:74341122

Benzenepropanoic acid, α-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid, α-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-
    • 2-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • AKOS033921999
    • 2094327-85-0
    • EN300-650391
    • Z2471178375
    • 2-benzyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
    • Inchi: 1S/C26H25NO4/c28-25(29)19(16-18-8-2-1-3-9-18)14-15-27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)
    • InChI Key: QVCCAJUDBGIACW-UHFFFAOYSA-N
    • SMILES: C1(CC(CCNC(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)C(O)=O)=CC=CC=C1

Computed Properties

  • Exact Mass: 415.17835828g/mol
  • Monoisotopic Mass: 415.17835828g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 9
  • Complexity: 580
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 4.9

Experimental Properties

  • Density: 1.234±0.06 g/cm3(Predicted)
  • Boiling Point: 654.3±50.0 °C(Predicted)
  • pka: 4.53±0.10(Predicted)

Benzenepropanoic acid, α-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-650391-10.0g
2-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2094327-85-0 95.0%
10.0g
$6328.0 2025-03-14
Enamine
EN300-650391-2.5g
2-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2094327-85-0 95.0%
2.5g
$2884.0 2025-03-14
Enamine
EN300-650391-5.0g
2-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2094327-85-0 95.0%
5.0g
$4267.0 2025-03-14
1PlusChem
1P02973Z-100mg
2-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid
2094327-85-0 90%
100mg
$1663.00 2023-12-19
1PlusChem
1P02973Z-5g
2-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid
2094327-85-0 90%
5g
$5336.00 2023-12-19
1PlusChem
1P02973Z-10g
2-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid
2094327-85-0 90%
10g
$7884.00 2023-12-19
1PlusChem
1P02973Z-500mg
2-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid
2094327-85-0 90%
500mg
$1808.00 2023-12-19
Enamine
EN300-650391-1.0g
2-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2094327-85-0 95.0%
1.0g
$1472.0 2025-03-14
Enamine
EN300-650391-0.1g
2-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2094327-85-0 95.0%
0.1g
$1295.0 2025-03-14
1PlusChem
1P02973Z-50mg
2-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid
2094327-85-0 90%
50mg
$1590.00 2023-12-19

Additional information on Benzenepropanoic acid, α-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-

Benzenepropanoic acid, α-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]- (CAS No. 2094327-85-0): A Comprehensive Overview

Benzenepropanoic acid, α-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-, identified by its CAS number 2094327-85-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by their intricate structural motifs, which make them promising candidates for various biological applications. The presence of multiple functional groups, including an amide linkage and a fluorenylmethoxy moiety, contributes to its unique chemical properties and potential biological activities.

The< strong>fluorenylmethoxy group in the molecular structure of this compound is particularly noteworthy, as it is often employed in medicinal chemistry to enhance solubility and metabolic stability. This feature is crucial for the development of drug candidates that need to exhibit prolonged circulation times in the bloodstream while maintaining efficacy. The< strong>amide bond connecting the< strong>benzenepropanoic acid backbone to the< strong>ethylamine side chain introduces a site for further chemical modification, enabling the synthesis of derivatives with tailored pharmacological profiles.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing fluorene-based scaffolds. The< strong>fluorenylmethoxy group, in particular, has been investigated for its role in modulating enzyme activity and receptor binding. For instance, studies have demonstrated that fluorene derivatives can serve as potent inhibitors of certain kinases and other enzymes implicated in cancer progression. The< strong>Benzenepropanoic acid, α-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]- molecule, with its dual functionality, may offer a unique platform for developing such inhibitors.

The< strong>benzenepropanoic acid moiety itself is a well-known pharmacophore that has been extensively studied for its anti-inflammatory and analgesic properties. By incorporating this group into a larger molecular framework, researchers can leverage its known biological activities while introducing new functionalities to modulate specific targets. The< strong>α-aminoethyl side chain provides an additional site for interaction with biological targets, making this compound a versatile scaffold for drug discovery.

The synthesis of< strong>Benzenepropanoic acid, α-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]- involves multiple steps, each requiring precise control to ensure high yield and purity. The introduction of the< strong>[[(9H-fluoren-9-ylmethoxy)carbonyl]amino] group necessitates careful selection of reagents and reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.

In the realm of drug discovery, the< strong>Benzenepropanoic acid, α-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]- molecule represents a promising lead compound that could be further optimized for therapeutic use. Its unique structural features make it an attractive candidate for investigating novel mechanisms of action in various disease models. For example, studies have suggested that amide-linked compounds can interact with proteases and other enzymes involved in metabolic pathways relevant to neurological disorders and cardiovascular diseases.

The< strong>CAS number 2094327-85-0 provides a unique identifier for this compound, ensuring consistency in literature references and regulatory submissions. This standardized nomenclature is essential for researchers who need to communicate their findings accurately and efficiently across different scientific communities. The availability of detailed chemical information through databases like CAS allows for rapid retrieval of relevant data, including synthesis routes, spectroscopic data, and biological activity profiles.

The potential applications of< strong>Benzenepropanoic acid, α-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]- extend beyond traditional pharmaceuticals. Its structural complexity makes it suitable for use as an intermediate in the synthesis of more complex molecules used in materials science and agrochemicals. Additionally, the fluorene-based moiety has been explored for its photophysical properties, making this compound a candidate for optoelectronic applications.

In conclusion, the< strong>Benzenepropanoic acid, α-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-, identified by its CAS number 2094327-85-0, is a multifaceted compound with significant potential in pharmaceutical research. Its intricate structure and functional groups make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As synthetic methodologies continue to evolve, the accessibility of this compound will likely increase, further driving innovation in drug discovery and related fields.

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